(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE chemical properties
(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE chemical properties
An In-depth Technical Guide to (R)-1-Benzyl-3-N-Boc-aminopiperidine
Introduction
(R)-1-Benzyl-3-N-Boc-aminopiperidine, with the CAS Number 454713-13-4, is a chiral piperidine derivative.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors used for managing type 2 diabetes. Its chemical structure features a benzyl group attached to the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of (R)-1-Benzyl-3-N-Boc-aminopiperidine are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [2][3] |
| Molecular Weight | 290.40 g/mol | [2][3] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 400.9 ± 34.0 °C (Predicted) | [1][3] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 12.31 ± 0.20 (Predicted) | [1][3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
| IUPAC Name | tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | [2] |
Experimental Protocols
Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate
A common method for synthesizing the related (S)-enantiomer involves the reaction of a ditosylate intermediate with benzylamine, starting from L-glutamic acid.
Materials:
-
Crude (S)-ditoluoyl-dihydroxy-pentyl-carbamic acid tert-butyl ester (ditosylate intermediate) (0.53 g, 1.0 mmol)
-
Benzylamine (1.6 mL, 15 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulphate (Na₂SO₄)
Procedure:
-
To the crude ditosylate intermediate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).
-
Allow the reaction mixture to stir for 12 hours at room temperature.
-
After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulphate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purification of the crude product provides (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate as an off-white solid (197 mg, 68% yield).
Debenzylation to form (R)-3-Boc-aminopiperidine
(R)-1-Benzyl-3-N-Boc-aminopiperidine is a precursor to (R)-3-Boc-aminopiperidine, a key intermediate for drugs like Alogliptin.[4] The benzyl group is typically removed via catalytic hydrogenation.
Materials:
-
(R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g)
-
Methanol (16 mL)
-
Ammonium formate (1.07 g)
-
10% Palladium on carbon (Pd/C) (0.5 g)
Procedure:
-
To a solution of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g) in methanol (16 mL), add ammonium formate (1.07 g) and 10% Pd/C (0.5 g).[5]
-
Heat the reaction mixture at 60-65°C for 1 hour.[5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to 25°C.[5]
-
Filter the mixture to remove the catalyst and wash the filter cake with methanol.[5]
-
Distill the methanol from the filtrate under vacuum at 45°C to obtain the residue, (R)-3-Boc-aminopiperidine.[5]
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis process and the role of the title compound as a pharmaceutical intermediate.
Caption: Workflow for the synthesis of the (S)-enantiomer.
Caption: Logical pathway from intermediate to active pharmaceutical ingredient.
Spectral Data
While a full spectral analysis is sample-specific, typical spectral characteristics for the related compound (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate have been reported.
| Data Type | Reported Values | Reference |
| ¹³C NMR | (101 MHz, CDCl₃): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 | |
| HRMS | (ESI): m/z Calcd for C₁₇H₂₇N₂O₂: [M+H]⁺ 291.2073. Found 291.2068 |
Safety and Handling
Proper handling of (R)-1-Benzyl-3-N-Boc-aminopiperidine is crucial in a laboratory setting. The following table summarizes key safety information based on available data sheets.
| Safety Aspect | Recommendation | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Handling | Handle in a well-ventilated place.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] | [1][7][8] |
| Materials to Avoid | Strong oxidizing agents, Strong acids.[7][8] | [7][8] |
| Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[7] | [7] |
Conclusion
(R)-1-Benzyl-3-N-Boc-aminopiperidine is a valuable chiral building block in medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and derivatization protocols, make it a reliable intermediate for the development of complex pharmaceutical agents. Understanding its properties, synthesis, and safe handling procedures is essential for its effective and secure use in research and drug development.
References
- 1. (R)-1-Benzyl-3-N-Boc-aminopiperidine CAS#: 454713-13-4 [m.chemicalbook.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 1-BENZYL-3-N-BOC-AMINOPIPERIDINE | 478828-62-5 [amp.chemicalbook.com]
- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 5. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 6. echemi.com [echemi.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
